![molecular formula C13H16BrClN2O2 B13000975 6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzo[d][1,3]oxazines This compound is characterized by the presence of a bromine atom at the 6th position, a piperidin-4-yl group, and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]oxazine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions. For example, the reaction of 2-aminophenol with a suitable aldehyde or ketone can form the oxazine ring.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidin-4-yl group: This step involves the reaction of the intermediate compound with piperidine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Nucleophilic substitution: Piperidine, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
科学研究应用
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds share the benzo[d][1,3]oxazine core structure and can undergo similar reactions.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds contain a piperidine group and have been studied for their antimicrobial activity.
Uniqueness
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is unique due to the specific combination of the bromine atom, piperidin-4-yl group, and oxazine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C13H16BrClN2O2 |
|---|---|
分子量 |
347.63 g/mol |
IUPAC 名称 |
6-bromo-1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride |
InChI |
InChI=1S/C13H15BrN2O2.ClH/c14-10-1-2-12-9(7-10)8-18-13(17)16(12)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H |
InChI 键 |
PWWKYXRQCUKDAB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C3=C(COC2=O)C=C(C=C3)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
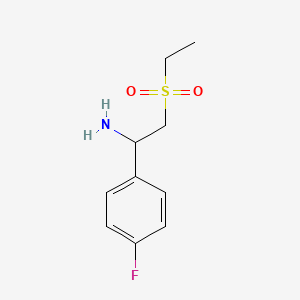
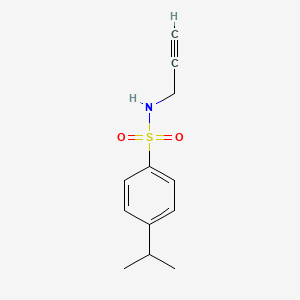
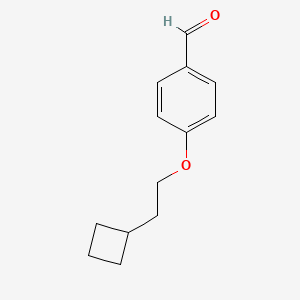
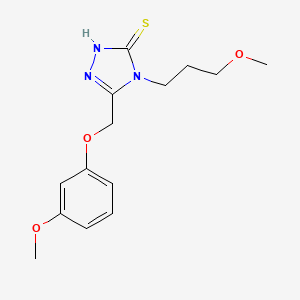

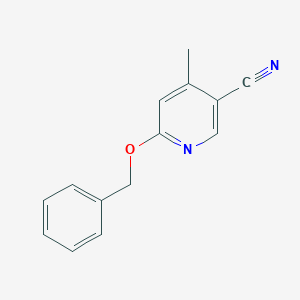
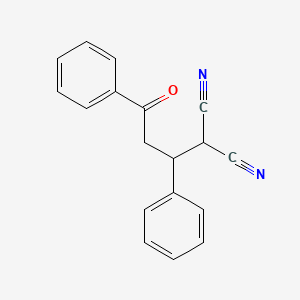

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)


